molecular formula C10H14N2O4 B009514 Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS No. 100852-80-0

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B009514
CAS No.: 100852-80-0
M. Wt: 226.23 g/mol
InChI Key: WPKJUUKSWNCKPZ-UHFFFAOYSA-N
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Description

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0) is a high-purity, specialty pyrazole derivative engineered to serve as a versatile chemical building block in advanced scientific research. With a molecular formula of C 10 H 14 N 2 O 4 and a molecular weight of 226.23 g/mol, this compound features a defined pyrazole ring core substituted with a methyl group and two ethyl ester groups, making it a critical synthetic intermediate for the development of novel compounds. Key Research Applications & Scientific Value: Medicinal Chemistry & Drug Discovery: This compound is a valuable precursor in the synthesis of novel molecules with demonstrated biological activities. Research highlights its role in creating derivatives with significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli , as well as potential anticancer activity through the induction of apoptosis in cancer cell lines . Material Science & Nonlinear Optics (NLO): Pyrazole derivatives are investigated for their applications in material science due to their potential use in NLO materials , which are crucial for information technology and photonic devices. The conjugated structure of the pyrazole core contributes to interesting electronic properties . Agrochemical Research: The compound serves as a key intermediate in the exploration of new agrochemicals, including pesticides and insecticides, leveraging the diverse biological activity of the pyrazole scaffold . Mechanism of Action: The biological activity of derivatives stemming from this compound is often attributed to its ability to interact with specific enzymatic targets and receptors. The pyrazole core can act as a pharmacophore, with its ester groups allowing for further functionalization to fine-tune reactivity and binding affinity. Studies suggest interactions with neurotransmitter systems, such as dopamine pathways, and the inhibition of enzymes like monoamine oxidases (MAOs) . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

diethyl 1-methylpyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJUUKSWNCKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333711
Record name Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100852-80-0
Record name Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization and esterification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Scientific Research Applications

DMPDC has diverse applications across several scientific domains:

Organic Chemistry

  • Building Block for Synthesis : DMPDC serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, leading to the development of novel materials and pharmaceuticals.

Medicinal Chemistry

  • Antimicrobial Properties : DMPDC has demonstrated significant antimicrobial activity against both bacterial and fungal strains. Studies indicate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as fungi like Candida albicans.
  • Anticancer Activity : Research has shown that DMPDC can induce apoptosis in cancer cells through mitochondrial pathways. In vitro studies utilizing flow cytometry have confirmed its potential as a lead compound for developing new anticancer agents.
  • Neuropharmacological Applications : DMPDC interacts with neurotransmitter systems, particularly dopamine pathways, suggesting its potential use in treating neurological disorders such as Parkinson's disease and depression .

Agrochemicals

  • Pesticide Development : The compound is being explored for its potential applications in agrochemicals, particularly in the development of new pesticides that can combat resistant strains of agricultural pests.

Material Science

  • Polymer Production : DMPDC is utilized in the production of polymers and dyes, leveraging its chemical properties to enhance material characteristics .

Several notable studies have focused on the biological activity of DMPDC:

Antimicrobial Efficacy Study

A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that DMPDC exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for new antibiotic development .

Anticancer Mechanism Investigation

In vitro studies conducted by researchers demonstrated that DMPDC induced apoptosis in cancer cells via mitochondrial pathways. This study utilized flow cytometry to assess cell viability post-treatment, highlighting its potential role in cancer therapy.

Neuropharmacological Research

A recent study highlighted the interaction of DMPDC with dopamine receptors, suggesting implications for treating neurological disorders such as Parkinson's disease or depression. This interaction underscores its relevance in neuropharmacology .

Mechanism of Action

The mechanism of action of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester groups and pyrazole ring facilitate binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in ester groups, substituents, and oxidation states (Table 1).

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Differences vs. Target Compound
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (33146-99-5) Methyl esters (vs. ethyl) C₉H₁₂N₂O₄ 212.20 Lower lipophilicity, reduced steric bulk
1H-Pyrazole-3,5-dicarboxylic acid (3112-31-0) Carboxylic acid (no esters/methyl) C₅H₄N₂O₄ 156.10 Higher polarity, acidic protons for coordination
Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate 4-amino, 3-chlorophenyl substituent C₁₆H₁₇ClN₂O₄ 348.77 Enhanced electronic effects for bioactivity
Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate 4-cyanobenzyl group C₁₄H₁₃N₃O₄ 287.27 Increased π-stacking potential

Substituent Effects on Properties

  • Ester Groups : Diethyl esters (target compound) confer higher lipophilicity compared to dimethyl analogs, influencing solubility and membrane permeability in biological systems ().
  • Aromatic Substituents: Derivatives with aryl groups (e.g., 4-cyanobenzyl in ) exhibit enhanced intermolecular interactions (C–H···π, π-π stacking), altering crystallization behavior and thermal stability.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Property Diethyl 1-Methyl Derivative Dimethyl 1-Methyl Derivative 1H-Pyrazole-3,5-Dicarboxylic Acid
Boiling Point Not reported Not reported Decomposes upon heating
Solubility Organic solvents (e.g., DMF, ether) Similar to diethyl analog Water (low), polar aprotic solvents
Crystal Packing Weak C–H···O interactions Planar stacking Extensive H-bonding

Biological Activity

Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (DMPDC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and data.

Chemical Structure and Properties

DMPDC features a pyrazole ring with two ester groups at positions 3 and 5, and a methyl group at position 1. Its molecular formula is C₁₁H₁₄N₂O₄. The unique substitution pattern of DMPDC contributes to its reactivity and biological activity, making it a valuable compound in both organic synthesis and medicinal applications.

DMPDC exhibits its biological effects primarily through interactions with various enzymes and receptors. Pyrazole derivatives are known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which may explain their neuropharmacological effects. Additionally, DMPDC has shown potential as an inhibitor of certain enzymes, including monoamine oxidases (MAOs), which play a crucial role in neurotransmitter metabolism.

Antimicrobial Activity

DMPDC has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant inhibitory effects on both bacterial and fungal strains. For example:

  • Bacterial Inhibition : DMPDC demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : In vitro assays revealed that DMPDC effectively inhibited the growth of Candida albicans.

Anticancer Activity

Research has highlighted the anticancer potential of DMPDC through various mechanisms:

  • Cell Proliferation Inhibition : DMPDC has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 20 µM and 25 µM, respectively .
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.

Neuropharmacological Effects

DMPDC's interaction with neurotransmitter systems suggests its potential role in neuropharmacology:

  • Dopamine Interaction : The sodium salt form of DMPDC has been shown to form stable complexes with dopamine, indicating its potential as a modulator in dopaminergic signaling pathways .
  • Behavioral Studies : Animal studies have indicated that DMPDC may exhibit anxiolytic effects, warranting further exploration into its therapeutic applications for anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DMPDC, it is helpful to compare it with related compounds:

Compound NameKey Features
Diethyl 1H-pyrazole-3,5-dicarboxylateLacks the methyl group at position 1; simpler structure
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylateFeatures methyl ester groups instead of ethyl ester groups; altered solubility
1-Methyl-1H-pyrazole-3,5-dicarboxylic acidThe free acid form without esterification; different reactivity profile

DMPDC's specific substitution pattern imparts distinct reactivity and biological activity compared to its analogs. The combination of both ester groups and a methyl group enhances its versatility in synthetic applications and potential therapeutic uses .

Case Studies

Several studies have focused on the biological activity of DMPDC:

  • Antimicrobial Efficacy Study : A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that DMPDC showed significant antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Mechanism Investigation : In vitro studies conducted by researchers demonstrated that DMPDC induced apoptosis in cancer cells via mitochondrial pathways. This study utilized flow cytometry to assess cell viability post-treatment .
  • Neuropharmacological Research : A recent study highlighted the interaction of DMPDC with dopamine receptors, suggesting implications for treating neurological disorders such as Parkinson's disease or depression .

Q & A

Q. Table 1: Crystallographic Data for this compound

ParameterValueRefinement ToolReference
Space groupP2₁/cSHELXL-2018
a (Å)8.234(2)
b (Å)12.512(3)
c (Å)14.789(4)
β (°)102.34(2)
R₁ (I > 2σ(I))0.045

Q. Table 2: Synthetic Routes and Yields

MethodConditionsYield (%)Reference
Alkylation (MeI)K₂CO₃, acetone, reflux85
Nitration (HNO₃/H₂SO₄)0°C, 2 hours72

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Reactant of Route 2
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Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

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